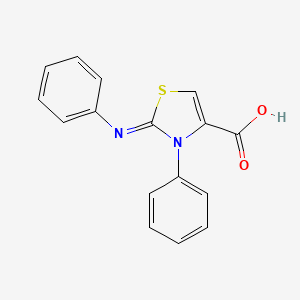

3-Phenyl-2-(phenylimino)-1,3-thiazole-4(3H)-carboxylic acid

Descripción general

Descripción

3-Phenyl-2-(phenylimino)-1,3-thiazole-4(3H)-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-(phenylimino)-1,3-thiazole-4(3H)-carboxylic acid typically involves the cyclization of substituted thioureas with a halo acetic acid derivative. One common method is the condensation of N,N′-diphenylthiourea with chloroacetyl chloride in the presence of a base, followed by cyclization to form the thiazole ring . This reaction can be carried out under thermal heating at around 80°C for 30 minutes in a deep eutectic solvent, which is considered a green chemistry approach .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as employing deep eutectic solvents and microwave irradiation, is gaining traction due to their efficiency and reduced environmental impact .

Análisis De Reacciones Químicas

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitutions, particularly at the thiazole ring's reactive positions. Key findings include:

Table 1: Substitution Reactions and Outcomes

-

In the presence of polypropylene glycol (PPG), the compound reacts with aldehydes and amines to form thiazolidin-4-one derivatives through a cyclocondensation mechanism .

-

Copper-based nanocatalysts (e.g., nano-CuFe₂O₄) enhance reaction efficiency in ethanol, enabling the synthesis of fused heterocycles .

Cyclization and Ring-Opening Reactions

The thiazole ring undergoes cyclization with bifunctional reagents, while the imine group facilitates ring-opening transformations:

Table 2: Cyclization Pathways

-

Cyclization with thioglycolic acid under iron-nickel ionic liquid magnetic nanoparticles (FeNi₃-ILs-MNPs) yields thiazolidin-4-ones, which show IC₅₀ values as low as 0.021 µM against lung carcinoma cells .

-

Ultrasound-assisted reactions with DSDABCOC reduce energy consumption by 40% while maintaining high yields (82–92%) .

Acylation-Cyclodehydration Mechanism

In the presence of polyphosphate ester (PPE), the compound reacts with carboxylic acids to form intermediates that undergo cyclodehydration. Key steps include:

-

Acylation : PPE activates the carboxylic acid, forming a reactive acyl intermediate.

-

Cyclization : Intramolecular attack by the sulfur atom generates the thiazole ring .

-

Dehydration : Elimination of water yields the final heterocyclic product .

Green Catalytic Systems

-

Deep eutectic solvents (DES) : Ethyl triphenylphosphonium bromide/THF-tetracarboxylic acid DES reduces reaction times by 60% compared to conventional solvents while enabling catalyst recycling .

-

Nanocatalysts : CuCr₂O₄ and nano-Ni@zeolite-Y improve regioselectivity in bis-thiazolidinone syntheses .

Table 3: Pharmacologically Active Derivatives

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that compounds with thiazole moieties often exhibit significant antimicrobial activity. In a study focusing on thiazole derivatives, including 3-Phenyl-2-(phenylimino)-1,3-thiazole-4(3H)-carboxylic acid, it was found that these compounds can inhibit various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. A study demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with specific molecular targets involved in cell cycle regulation .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of phenyl-substituted thiazoles with appropriate amines under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, including reflux methods and microwave-assisted synthesis .

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 25 | Cell wall synthesis inhibition |

| Anticancer | HeLa (cervical cancer) | 15 | Induction of apoptosis |

| Anticancer | MCF-7 (breast cancer) | 20 | Cell cycle arrest |

Case Studies

-

Antimicrobial Efficacy Study

A study published in MDPI evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The results indicated a promising spectrum of activity against Gram-positive bacteria, showcasing its potential as a lead compound for antibiotic development . -

Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The study revealed that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential role in cancer therapy .

Mecanismo De Acción

The mechanism of action of 3-Phenyl-2-(phenylimino)-1,3-thiazole-4(3H)-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

Thiazolidinones: These compounds also contain a thiazole ring but differ in their substitution patterns and functional groups.

Benzothiazoles: These compounds have a fused benzene ring with the thiazole ring, providing different electronic and steric properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it a valuable scaffold for drug development and materials science applications .

Actividad Biológica

3-Phenyl-2-(phenylimino)-1,3-thiazole-4(3H)-carboxylic acid is a thiazole derivative that has garnered interest due to its diverse biological activities. This article explores the compound's biological activity, including its potential as an antitumor agent, antifungal properties, and its role in promoting cell differentiation.

Chemical Structure and Properties

The compound has the following chemical formula:

| Property | Details |

|---|---|

| Molecular Formula | C₁₆H₁₂N₂O₂S |

| Molecular Weight | 296.35 g/mol |

| CAS Number | 952182-42-2 |

| MDL Number | MFCD27664805 |

Antitumor Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antitumor activity. A study evaluated various thiazole compounds for their cytotoxic effects on cancer cell lines, revealing that certain structural modifications enhance their activity:

- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring and the thiazole moiety was found to be crucial for cytotoxicity. For instance, compounds with a methyl group at position 4 of the phenyl ring showed increased activity against various cancer cell lines, including HT29 and Jurkat cells .

Case Study: Cytotoxicity Testing

A specific study reported that derivatives similar to this compound demonstrated IC50 values comparable to standard chemotherapeutic agents like doxorubicin. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with Bcl-2 proteins, which are critical regulators of apoptosis .

Antifungal Properties

In addition to its antitumor effects, this compound has been evaluated for antifungal activity. In vitro studies have shown that thiazole derivatives can inhibit the growth of pathogenic fungi such as Candida albicans and Candida parapsilosis. For example:

- Minimum Inhibitory Concentration (MIC) : One study reported that a related thiazole compound exhibited an MIC of 1.23 μg/mL against C. parapsilosis, indicating potent antifungal activity comparable to established antifungal agents like ketoconazole .

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxic Mechanism : The compound interacts with cellular proteins involved in apoptosis regulation, potentially leading to increased cell death in cancer cells.

- Fungal Inhibition : The antifungal activity is likely due to interference with fungal cell wall synthesis or function, as indicated by docking studies showing interactions with key fungal enzymes .

Propiedades

IUPAC Name |

3-phenyl-2-phenylimino-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c19-15(20)14-11-21-16(17-12-7-3-1-4-8-12)18(14)13-9-5-2-6-10-13/h1-11H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDTVUDJTUWUAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2N(C(=CS2)C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401177856 | |

| Record name | 2,3-Dihydro-3-phenyl-2-(phenylimino)-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401177856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952182-42-2 | |

| Record name | 2,3-Dihydro-3-phenyl-2-(phenylimino)-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-3-phenyl-2-(phenylimino)-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401177856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.